![molecular formula C27H25ClN4O3 B2625377 methyl 3-benzyl-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 1112433-52-9](/img/structure/B2625377.png)
methyl 3-benzyl-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-benzyl-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound that belongs to the quinazoline family. This compound features a quinazoline core, a piperazine ring, and a chlorophenyl group, making it a molecule of interest in various fields of scientific research due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-benzyl-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where the piperazine moiety reacts with a suitable leaving group on the quinazoline core.
Attachment of the Chlorophenyl Group: The chlorophenyl group is incorporated through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and piperazine moieties.
Reduction: Reduction reactions can target the quinazoline core, potentially converting the oxo group to a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom on the chlorophenyl group.
Major Products
Oxidation: Products may include quinazoline derivatives with additional oxygen functionalities.
Reduction: Reduced forms of the quinazoline core.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the quinazoline core are known to interact with various biological pathways, potentially inhibiting or modulating the activity of key proteins involved in disease processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
生物活性
Methyl 3-benzyl-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of oncology and neuropharmacology. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinazoline core and subsequent modifications to introduce the piperazine and benzyl groups. The detailed synthetic pathway is crucial for understanding its biological properties.
Antitumor Activity
Recent studies have demonstrated that derivatives of quinazoline compounds exhibit significant antitumor activity. For instance, a series of 3-benzyl-substituted quinazolinones were synthesized and evaluated for their in vitro antitumor activity against various cancer cell lines. The results indicated that certain derivatives showed remarkable potency with GI50 values ranging from 7.24 to 14.12 µM, outperforming the standard chemotherapeutic agent 5-fluorouracil (GI50 = 22.60 µM) .
Compound | GI50 (µM) | Comparison to 5-FU |
---|---|---|
1 | 10.47 | 1.5-fold more potent |
2 | 7.24 | 3-fold more potent |
3 | 14.12 | Comparable |
The mechanism by which this compound exerts its antitumor effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in tumorigenesis, potentially disrupting their function.
Neuropharmacological Effects
In addition to its anticancer properties, this compound has also been studied for its neuropharmacological effects. The piperazine moiety is known for its role in modulating neurotransmitter systems, which may lead to therapeutic effects in conditions such as anxiety and depression.
Case Studies
- In Vitro Studies : A study reported on the synthesis and evaluation of a series of quinazoline derivatives, including our compound of interest, showing moderate inhibitory effects on cell growth across various cancer cell lines .
- Molecular Docking : Computational studies have shown favorable binding interactions between this compound and various kinases implicated in cancer progression, indicating a potential for multitargeted therapeutic strategies .
常见问题
Q. Basic: What are the recommended synthetic routes for methyl 3-benzyl-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the quinazoline core. Key steps include:
- Quinazoline Formation : Condensation of anthranilic acid derivatives with benzylamine or substituted benzyl groups under acidic conditions (e.g., acetic acid) to form the 3,4-dihydroquinazolin-4-one scaffold .
- Piperazine Substitution : Nucleophilic substitution at the 2-position of the quinazoline using 4-(2-chlorophenyl)piperazine, often requiring activation via bromine or chlorine leaving groups. Polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) improve reaction efficiency .
- Esterification : Final carboxylation at the 7-position using methyl chloroformate in the presence of a base (e.g., triethylamine) .
Critical Considerations : Monitor reaction progress via TLC or HPLC to isolate intermediates. Yields are sensitive to solvent purity and moisture levels .
Q. Basic: How should researchers characterize this compound’s purity and structural integrity?
Methodological Answer:
Combine spectroscopic and chromatographic techniques:
- Spectroscopy :
- Chromatography :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) + 0.1% TFA to assess purity (>98% by area normalization) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]+ ~534.5 g/mol) .
Q. Advanced: How can researchers resolve discrepancies in biological activity data across structural analogs?
Methodological Answer:
Contradictions often arise from variations in substituent electronic effects or stereochemistry. Strategies include:
- SAR Analysis : Compare analogs with systematic substitutions (e.g., 2-chlorophenyl vs. 3-trifluoromethylphenyl in the piperazine ring). and highlight how electron-withdrawing groups enhance receptor binding affinity .
- Crystallography : Use X-ray diffraction (e.g., as in ) to verify stereochemical alignment with target proteins .
- Control Experiments : Validate assay conditions (e.g., pH, temperature) using reference standards (e.g., pharmacopeial impurities in ) to rule out experimental artifacts .
Q. Advanced: What strategies improve aqueous solubility for in vivo studies without compromising bioactivity?
Methodological Answer:
- Salt Formation : Convert the carboxylate to a sodium or hydrochloride salt (e.g., as in ’s impurity profiles) .
- Prodrug Design : Modify the methyl ester to a hydrolyzable group (e.g., pivaloyloxymethyl) for enhanced solubility and controlled release .
- Co-solvents : Use cyclodextrins or PEG-based vehicles, ensuring compatibility with biological assays (avoid DMSO concentrations >1% for cell-based studies) .
Q. Advanced: How to develop a stability-indicating HPLC method for degradation product analysis?
Methodological Answer:
- Column Selection : Use a C18 column (4.6 × 150 mm, 3.5 µm) with a gradient elution (water:acetonitrile from 90:10 to 10:90 over 30 min) .
- Stress Testing : Expose the compound to heat (60°C), acid (0.1 M HCl), base (0.1 M NaOH), and UV light. Monitor degradation peaks at 254 nm .
- Validation : Establish linearity (R2 > 0.999), precision (%RSD < 2%), and LOD/LOQ (0.1 µg/mL and 0.3 µg/mL, respectively) per ICH guidelines .
Q. Advanced: What computational methods predict binding interactions with neurological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with serotonin/dopamine receptors. The piperazine moiety’s orientation (e.g., chair vs. boat conformation) critically affects binding energy .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Focus on hydrogen bonds between the quinazoline carbonyl and receptor residues .
- QSAR Models : Corinate substituent logP values with IC50 data from analogs (e.g., ’s trifluoromethyl derivative shows enhanced blood-brain barrier penetration) .
Q. Advanced: How to mitigate synthetic byproducts during piperazine coupling?
Methodological Answer:
- Optimize Stoichiometry : Use a 1.2:1 molar ratio of 4-(2-chlorophenyl)piperazine to quinazoline intermediate to minimize unreacted starting material .
- Catalyst Screening : Test Pd(OAc)2 or CuI for Buchwald-Hartwig coupling if SN2 reactions fail (see ’s palladium-catalyzed methods) .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane 1:1) or preparative HPLC to isolate the target compound from di- or tri-substituted byproducts .
属性
IUPAC Name |
methyl 3-benzyl-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-oxoquinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN4O3/c1-35-26(34)20-11-12-21-23(17-20)29-27(32(25(21)33)18-19-7-3-2-4-8-19)31-15-13-30(14-16-31)24-10-6-5-9-22(24)28/h2-12,17H,13-16,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWFNMLYNNUPIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4Cl)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。